Ethyl 3,5-dihydroxy-4-iodobenzoate

Description

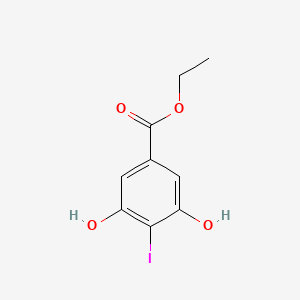

Ethyl 3,5-dihydroxy-4-iodobenzoate (CAS No. 692204-84-5) is a benzoic acid derivative with the molecular formula C₉H₉IO₄ and a molecular weight of 308.07 g/mol . Its structure features a benzoate ester backbone substituted with hydroxyl groups at positions 3 and 5 and an iodine atom at position 2. The hydroxyl groups confer acidity and hydrogen-bonding capacity, while the iodine atom introduces opportunities for further functionalization via halogen exchange or coupling reactions.

Properties

IUPAC Name |

ethyl 3,5-dihydroxy-4-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO4/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXUZOXYNCUBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)O)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dihydroxy-4-iodobenzoate typically involves the iodination of ethyl 3,5-dihydroxybenzoate. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 4-position of the benzoate ring .

Industrial Production Methods

While specific industrial production methods for Ethyl 3,5-dihydroxy-4-iodobenzoate are not well-documented, the general approach would involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dihydroxy-4-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include azido or cyano derivatives.

Oxidation: Products include quinones.

Reduction: Products include the corresponding alcohols.

Scientific Research Applications

Ethyl 3,5-dihydroxy-4-iodobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dihydroxy-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Methyl Ester Derivatives

Methyl esters of iodinated benzoates are the closest analogs to the ethyl variant. Key examples include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Similarity Score |

|---|---|---|---|---|---|

| Methyl 3-hydroxy-4-iodobenzoate | 157942-12-6 | C₈H₇IO₃ | 278.05 | 3-OH, 4-I | 0.96 |

| Methyl 4-hydroxy-3,5-diiodobenzoate | 3337-66-4 | C₈H₆I₂O₃ | 403.94 | 4-OH, 3,5-I₂ | 0.95 |

| Methyl 3,5-dihydroxy-4-iodobenzoate | 338454-02-7 | C₈H₇IO₄ | 294.05 | 3,5-OH₂, 4-I | 0.92 |

Key Differences :

- Ethyl vs. Methyl Ester : The ethyl group in the target compound increases molecular weight by ~14 g/mol compared to its methyl analog (294.05 vs. 308.07) and may enhance lipophilicity, affecting solubility in organic solvents .

- Diiodo Analogs : Methyl 4-hydroxy-3,5-diiodobenzoate has two iodine atoms, which could amplify steric hindrance and electronic effects (e.g., increased electrophilicity) but reduces solubility in polar solvents .

Ethyl Esters with Varying Substituents

Ethyl benzoates with alternative substituents highlight functional group diversity:

Comparative Insights :

- Halogenation: Ethyl 3,5-dihydroxy-4-iodobenzoate’s mono-iodo structure balances reactivity and steric demands, whereas diiodo analogs (e.g., 91446-76-3) may exhibit stronger electron-withdrawing effects but higher synthetic complexity .

- Functional Groups: Replacement of hydroxyl groups with amino or allyloxy moieties (e.g., I-6230) shifts applications from catalysis to medicinal chemistry but alters acidity and solubility profiles .

Biological Activity

Ethyl 3,5-dihydroxy-4-iodobenzoate is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3,5-dihydroxy-4-iodobenzoate is characterized by the presence of hydroxyl groups and an iodine atom attached to a benzoate structure. Its molecular formula is , and it is classified as a halogenated phenolic compound. The iodine substitution is significant as it influences both the compound's biological activity and bioavailability .

1. Antioxidant Properties

Research indicates that ethyl 3,5-dihydroxy-4-iodobenzoate exhibits potent antioxidant activity. It has been shown to mitigate oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. In cell studies, treatment with this compound led to reduced protein oxidation and lower levels of reactive oxygen species (ROS) under hypoxic conditions .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. It inhibits pro-inflammatory cytokines and modulates pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases .

3. Antimicrobial Activity

Ethyl 3,5-dihydroxy-4-iodobenzoate has shown efficacy against drug-resistant strains of bacteria, particularly Escherichia coli. It acts as an efflux pump inhibitor, enhancing the effectiveness of conventional antibiotics by increasing their intracellular concentration . This dual mechanism not only reduces bacterial resistance but also suggests potential applications in combination therapies.

4. Cytoprotective Effects

In cellular models, this compound has been observed to protect against hypoxia-induced damage. Preconditioning with ethyl 3,5-dihydroxy-4-iodobenzoate significantly improved cell viability and reduced oxidative damage in myoblast cells exposed to low oxygen levels .

The mechanisms underlying the biological activities of ethyl 3,5-dihydroxy-4-iodobenzoate are multifaceted:

- Antioxidant Mechanism : The compound enhances the expression of HIF-1α (hypoxia-inducible factor 1-alpha), which plays a critical role in cellular responses to low oxygen levels. This upregulation leads to increased production of antioxidant enzymes .

- Efflux Pump Inhibition : By interfering with bacterial efflux pumps, ethyl 3,5-dihydroxy-4-iodobenzoate increases the retention of antibiotics within bacterial cells, thereby overcoming resistance mechanisms .

Case Studies

Several studies have highlighted the biological activities of ethyl 3,5-dihydroxy-4-iodobenzoate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.